N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2,3-dimethylphenoxy)propanamide
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Overview
Description
“N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2,3-dimethylphenoxy)propanamide” is a synthetic organic compound that belongs to the class of amides. This compound is characterized by its complex molecular structure, which includes a cyclopropylpyrimidine ring, a dimethylphenoxy group, and a propanamide backbone. Compounds like this are often of interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2,3-dimethylphenoxy)propanamide” typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Cyclopropylpyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the Dimethylphenoxy Group: This step may involve a nucleophilic substitution reaction where the dimethylphenoxy group is introduced.
Formation of the Propanamide Backbone: This can be done through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2,3-dimethylphenoxy)propanamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2,3-dimethylphenoxy)propanamide” would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies, including molecular docking and biochemical assays, are typically conducted to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(2,3-dimethylphenoxy)acetamide
- N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(2,3-dimethylphenoxy)butanamide
Uniqueness
The uniqueness of “N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2,3-dimethylphenoxy)propanamide” lies in its specific molecular structure, which may confer distinct biological activities or chemical properties compared to similar compounds. This could include differences in binding affinity, selectivity, or reactivity.
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2,3-dimethylphenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-12-5-4-6-18(13(12)2)24-14(3)19(23)20-10-16-9-17(15-7-8-15)22-11-21-16/h4-6,9,11,14-15H,7-8,10H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELXEALUNXYBPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NCC2=CC(=NC=N2)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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